

Application Notes and Protocols for the Quantification of Descarbamoyl Cefuroxime in Plasma

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Compound of Interest

Compound Name: Descarbamoyl cefuroxime

Cat. No.: B1670103

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Introduction

Cefuroxime is a widely prescribed second-generation cephalosporin antibiotic.^[1]

Descarbamoyl cefuroxime is a principal degradation product and metabolite of cefuroxime.^[1]

^{[2][3]} Accurate quantification of **descarbamoyl cefuroxime** in plasma is crucial for comprehensive pharmacokinetic and stability studies of cefuroxime, as its presence can be an indicator of drug degradation prior to or after administration.^{[2][4]} This document provides detailed application notes and protocols for the quantification of **descarbamoyl cefuroxime** in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.^[5] The use of a stable isotope-labeled internal standard, such as **descarbamoyl cefuroxime-d3**, is recommended for optimal accuracy and precision.^{[6][7]}

Quantitative Data Summary

The following tables summarize the key performance characteristics of LC-MS/MS methods applicable for the quantification of cefuroxime and, by extension, **descarbamoyl cefuroxime** in plasma. These methods typically involve the simultaneous analysis of both compounds.

Table 1: Performance Characteristics of LC-MS/MS Methods

Parameter	Method 1 (Protein Precipitation)	Method 2 (SPE)
Linearity Range	10 - 5000 ng/mL (for Cefuroxime)[5]	0.0525 – 21.0 µg/mL (for Cefuroxime)[8]
Lower Limit of Quantification (LLOQ)	10 ng/mL (for Cefuroxime)[5]	0.0525 µg/mL (for Cefuroxime) [8]
Accuracy	Within ±15% (% Bias)[5]	>90.92%[8]
Precision (Intra-day & Inter-day)	< 15% (%CV)[5]	<6.26%[8]
Recovery	> 85%[5]	89.44% to 92.32%[8]
Internal Standard (IS)	Cefuroxime-d3[5] or Descarbamoyl Cefuroxime-d3[7]	Tazobactam[8][9] or Cefoxitin[8]
Sample Preparation	Protein Precipitation[5]	Solid Phase Extraction (SPE) [8]

Experimental Protocols

Detailed methodologies for sample preparation and LC-MS/MS analysis are provided below.

Protocol 1: Protein Precipitation Method

This protocol is a rapid and straightforward method for sample preparation, well-suited for high-throughput analysis.[10]

Materials and Reagents:

- Plasma samples (K2-EDTA as anticoagulant)[6]
- **Descarbamoyl Cefuroxime** reference standard
- **Descarbamoyl Cefuroxime-d3** (Internal Standard)[7]
- Acetonitrile (LC-MS grade)[6]

- Methanol (LC-MS grade)[5]
- Formic acid (LC-MS grade)[6]
- Deionized water (18.2 MΩ·cm)[6]
- Microcentrifuge tubes
- Pipettes, vortex mixer, centrifuge

Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare a 1 mg/mL stock solution of **Descarbamoyl Cefuroxime** in a 50:50 (v/v) mixture of methanol and water.
 - Prepare a 1 mg/mL stock solution of **Descarbamoyl Cefuroxime-d3** in methanol.[7]
 - From the stock solutions, prepare working solutions for calibration standards and quality control (QC) samples by serial dilution in a 50:50 methanol/water mixture.
 - Prepare an internal standard working solution (e.g., 100 ng/mL) by diluting the IS stock solution.[7]
- Sample Preparation:
 - Thaw plasma samples, calibration standards, and QC samples on ice.[6]
 - To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL **Descarbamoyl Cefuroxime-d3**).[7]
 - Vortex the mixture for 10 seconds.[7]
 - Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[6][7]
 - Vortex vigorously for 1 minute.[6]

- Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[5][6]
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[5][6]

LC-MS/MS Conditions for Protein Precipitation Method

Table 2: Chromatographic Conditions

Parameter	Value
HPLC System	UPLC/HPLC System[5]
Column	ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 μm[5]
Mobile Phase A	0.1% Formic Acid in Water[5]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[5]
Flow Rate	0.3 mL/min[5]
Column Temperature	40°C[5]
Injection Volume	2-5 μL[1][10]
Gradient Program	Time (min)

Table 3: Mass Spectrometry Conditions

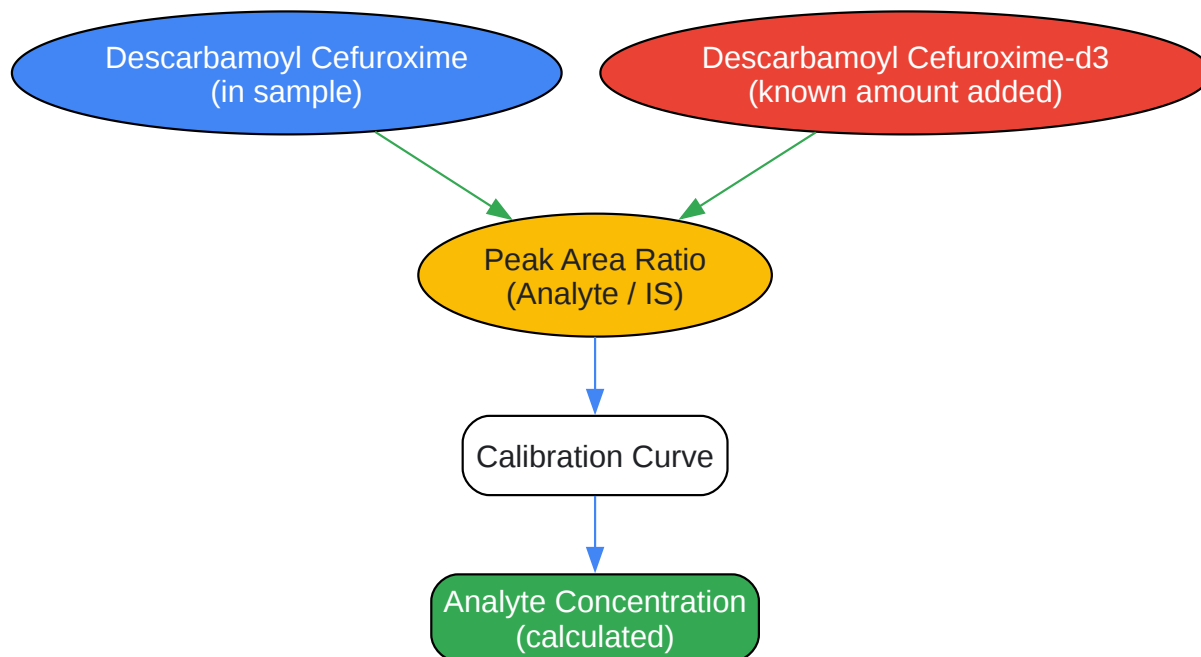
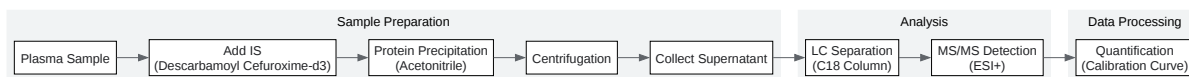
Parameter	Cefuroxime	Descarbamoyl Cefuroxime-d3 (IS)
Mass Spectrometer	Triple Quadrupole Mass Spectrometer[5]	
Ionization Mode	ESI Positive[5]	ESI Positive[5]
Precursor Ion (m/z)	425.1[5]	428.1[5]
Product Ion (m/z)	207.1[5]	210.1[5]
Dwell Time (ms)	100[5]	100[5]
Collision Energy (eV)	To be optimized	To be optimized
Cone Voltage (V)	To be optimized	To be optimized

Note: The m/z values for **descarbamoyl cefuroxime** would need to be determined, but the deuterated internal standard's parent and product ions provide a strong indication for method setup.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of **descarbamoyl cefuroxime** in plasma.



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